1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a dimethoxybenzyl urea structure. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethylaminoethyl group: This step may involve alkylation reactions using dimethylamine and suitable alkylating agents.
Attachment of the dimethoxybenzyl urea moiety: This can be done through urea formation reactions, where an isocyanate intermediate reacts with a dimethoxybenzylamine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea or benzo[b]thiophene groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[b]thiophene moiety may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anticancer, antiviral, or anti-inflammatory agent.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different aromatic substitution pattern.
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(2)18(17-14-29-21-8-6-5-7-16(17)21)13-24-22(26)23-12-15-9-10-19(27-3)20(11-15)28-4/h5-11,14,18H,12-13H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYFQDVLVKSOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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